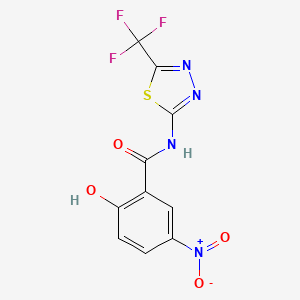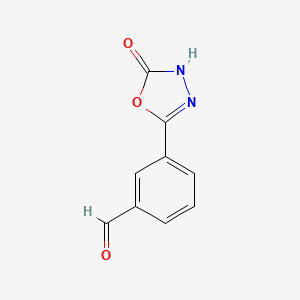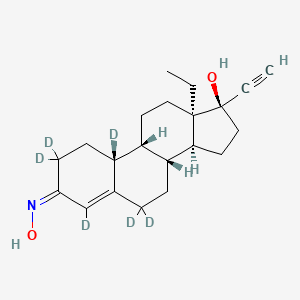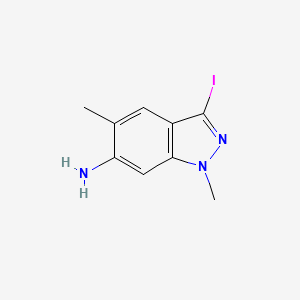![molecular formula C53H55N5O10S B13852746 3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 is a derivative of thalidomide, a well-known immunomodulatory drug. This compound has been synthesized to enhance the therapeutic properties of thalidomide while minimizing its adverse effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 involves several steps, starting with the preparation of the thalidomide core structure. The key steps include:
Formation of the Thalidomide Core: This involves the reaction of phthalic anhydride with L-glutamic acid to form the thalidomide core.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyloxy derivatives.
科学研究应用
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its immunomodulatory and anti-inflammatory properties, particularly in the treatment of autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 involves its interaction with molecular targets such as cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its immunomodulatory and anti-inflammatory effects. This mechanism is similar to that of thalidomide but with enhanced specificity and reduced side effects .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound with well-known immunomodulatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with improved efficacy in the treatment of multiple myeloma.
Uniqueness
3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 stands out due to its unique structure, which combines the beneficial properties of thalidomide with additional functional groups that enhance its therapeutic potential. Its ability to modulate protein degradation pathways with high specificity makes it a valuable compound in scientific research and potential therapeutic applications.
属性
分子式 |
C53H55N5O10S |
|---|---|
分子量 |
954.1 g/mol |
IUPAC 名称 |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]-N-[[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxymethyl]phenyl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C53H55N5O10S/c1-32-24-33(2)49(34(3)25-32)69(66,67)56(4)30-48(61)57(29-36-14-16-39(17-15-36)38-8-6-5-7-9-38)40-18-20-43(46(59)26-40)50(62)54-28-35-10-12-37(13-11-35)31-68-41-19-21-42-44(27-41)53(65)58(52(42)64)45-22-23-47(60)55-51(45)63/h10-21,24-27,38,45,59H,5-9,22-23,28-31H2,1-4H3,(H,54,62)(H,55,60,63) |
InChI 键 |
BLQQBMAGWCFMLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCC5=CC=C(C=C5)COC6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)

![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)


![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)

![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)

![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
